D-Dopachrome

Descripción general

Descripción

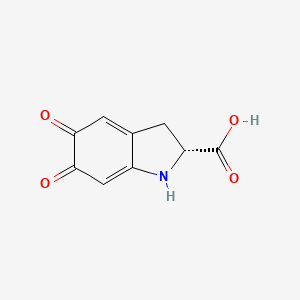

D-dopachrome is the D-enantiomer of dopachrome. It is a conjugate acid of a D-dopachrome(1-). It is an enantiomer of a L-dopachrome.

Aplicaciones Científicas De Investigación

1. Neurological Studies and Brain Function

D-Dopachrome tautomerase has been identified in the brain, particularly in the mouse brain, showing widespread expression. It is present throughout the brain parenchyma, with a significant expression in a large fraction of heterogeneous interneurons. This suggests a potential involvement of D-Dopachrome tautomerase activity in mature brain function, possibly indicating a link between innate immunity and tautomerization of D-Dopachrome in mammalian species (Honigman et al., 2012).

2. Involvement in Cell Proliferation and Cancer

D-Dopachrome tautomerase has been observed to influence cell proliferation, migration, and invasion in various types of cancer. For instance, its knockdown in certain cancer cells, like cervical cancer cells, led to a significant reduction in these activities, suggesting its potential as a therapeutic target for such diseases. The enzyme was found to be high in cervical cancer, correlating with lymph node metastasis. The knockdown of D-Dopachrome tautomerase, individually or in combination with other factors, inhibited proliferation, migration, and invasion in cancer cells, indicating its significant role in cancer pathogenesis (Wang, Wei, & Zhang, 2017).

3. Role in Pigmentation and Melanogenesis

D-Dopachrome tautomerase is crucial in melanogenesis, influencing the proportion of specific monomers incorporated into eumelanin. Studies have demonstrated that mutations in this enzyme can affect the synthesis of eumelanin/pheomelanin, without affecting the intracellular trafficking of the mutant protein. This signifies its role in determining the pathway preferred for pigment biosynthesis, potentially impacting conditions related to pigmentation (Costin et al., 2005).

4. Protective Functions against Oxidative Stress

D-Dopachrome tautomerase is involved in skin photoprotection against ultraviolet radiation. Its inactivation results in elevated levels of reactive oxygen species and increased numbers of sunburn cells and apoptotic cells. This indicates its protective role against oxidative stress, making it a vital enzyme for maintaining skin health and potentially mitigating damage from ultraviolet radiation (Jiang et al., 2010).

Propiedades

Número CAS |

203000-17-3 |

|---|---|

Nombre del producto |

D-Dopachrome |

Fórmula molecular |

C9H7NO4 |

Peso molecular |

193.16 g/mol |

Nombre IUPAC |

(2R)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14)/t6-/m1/s1 |

Clave InChI |

VJNCICVKUHKIIV-ZCFIWIBFSA-N |

SMILES isomérico |

C1[C@@H](NC2=CC(=O)C(=O)C=C21)C(=O)O |

SMILES |

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O |

SMILES canónico |

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263842.png)

![3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1263843.png)

![1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263852.png)

![[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate](/img/structure/B1263855.png)

![6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B1263862.png)